Thalidomide-4-NH-PEG1-NH-Boc: A Technical Guide for Drug Development Professionals
Thalidomide-4-NH-PEG1-NH-Boc: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-NH-PEG1-NH-Boc is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins by hijacking the body's own protein disposal system. This molecule is a derivative of thalidomide (B1683933), a well-known drug that has found new life in the field of targeted protein degradation.
Specifically, Thalidomide-4-NH-PEG1-NH-Boc functions as a "linker" molecule. One end of the molecule, the thalidomide derivative, binds to an E3 ubiquitin ligase called Cereblon (CRBN). The other end, after removal of the Boc protecting group, can be attached to a ligand that targets a specific protein of interest. This tripartite complex formation—target protein, PROTAC, and E3 ligase—leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene (B3416737) glycol (PEG) spacer in the linker enhances the molecule's solubility and provides flexibility for optimal ternary complex formation.[1]
Chemical Properties and Data
Thalidomide-4-NH-PEG1-NH-Boc is characterized by the following physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C22H28N4O7 | [2] |
| Molecular Weight | 460.48 g/mol | [2] |
| CAS Number | 2154342-17-1 | [3] |
| Appearance | Solid Powder | [4] |
| Solubility | Soluble in DMSO | [4] |
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| (S)-thalidomide | ~180 nM | Isothermal Titration Calorimetry (ITC) |
| (R)-thalidomide | ~1.8 µM | Isothermal Titration Calorimetry (ITC) |
Note: The addition of the PEG linker may slightly alter the binding affinity.[7]
Synthesis Protocol
The synthesis of Thalidomide-4-NH-PEG1-NH-Boc involves a multi-step process, starting from a functionalized thalidomide derivative and a Boc-protected PEG linker. The following is a generalized protocol based on similar reported syntheses of thalidomide-PEG conjugates.
Materials:
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4-aminothalidomide
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Boc-NH-PEG1-COOH
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Dicyclohexylcarbodiimide (DCC) or other coupling agent
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N,N-Diisopropylethylamine (DIPEA)
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Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for chromatography)
Procedure:
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Activation of the PEG linker: Dissolve Boc-NH-PEG1-COOH in anhydrous DMF. Add a coupling agent such as DCC and a catalytic amount of a base like DIPEA. Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group.
-
Coupling reaction: To the activated PEG linker solution, add 4-aminothalidomide dissolved in anhydrous DMF. Allow the reaction to proceed at room temperature overnight with continuous stirring.
-
Work-up and purification: After the reaction is complete, filter the reaction mixture to remove any solid byproducts. The filtrate is then concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the Boc-protected product.
-
Boc deprotection (Optional, for subsequent conjugation): To remove the Boc protecting group, dissolve the purified product in DCM and add an excess of TFA. Stir the mixture at room temperature for 1-2 hours. The solvent and excess TFA are then removed under reduced pressure to yield the final amine-functionalized product, which can be used for conjugation to a target protein ligand.
Experimental Protocols
Cereblon (CRBN) Binding Assay
To confirm the engagement of Thalidomide-4-NH-PEG1-NH-Boc with its intended E3 ligase target, a CRBN binding assay can be performed. A common method is the competitive binding assay.
Principle: This assay measures the ability of the test compound (Thalidomide-4-NH-PEG1-NH-Boc) to displace a known fluorescently labeled CRBN ligand (tracer) from its binding site on the CRBN protein.
Materials:
-
Recombinant human CRBN protein
-
Fluorescently labeled thalidomide analog (tracer)
-
Thalidomide-4-NH-PEG1-NH-Boc
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader capable of detecting fluorescence polarization or FRET
Procedure:
-
Assay setup: In a microplate, add a fixed concentration of recombinant CRBN protein and the fluorescent tracer to each well.
-
Compound addition: Add serial dilutions of Thalidomide-4-NH-PEG1-NH-Boc to the wells. Include a control with no compound (maximum binding) and a control with a high concentration of unlabeled thalidomide (minimum binding).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence signal (e.g., fluorescence polarization) in each well using a microplate reader.
-
Data analysis: The decrease in fluorescence signal with increasing concentration of the test compound indicates displacement of the tracer. The data is then plotted to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the tracer binding.
PROTAC-mediated Protein Degradation Assay
To evaluate the ability of a PROTAC synthesized using Thalidomide-4-NH-PEG1-NH-Boc to induce the degradation of a target protein, a Western blot-based assay is commonly employed.
Materials:
-
Cell line expressing the target protein of interest
-
The synthesized PROTAC molecule
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle-treated control.
-
Cell lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer to extract total protein.
-
Protein quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target protein and the loading control. After washing, incubate the membrane with the appropriate secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. A decrease in the target protein level in PROTAC-treated cells compared to the control indicates successful protein degradation.
Signaling Pathways and Workflows
The primary signaling pathway involving Thalidomide-4-NH-PEG1-NH-Boc is the ubiquitin-proteasome pathway, which is hijacked by the resulting PROTAC to induce targeted protein degradation.
Caption: Mechanism of action of a PROTAC utilizing a thalidomide-based linker.
The experimental workflow for developing and validating a PROTAC using Thalidomide-4-NH-PEG1-NH-Boc typically follows a logical progression from synthesis to cellular evaluation.
Caption: A typical workflow for the development and validation of a PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP2268609B1 - Synthesis of a PEG-6 moiety from commercial low-cost chemicals - Google Patents [patents.google.com]
- 4. xcessbio.com [xcessbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
